![molecular formula C16H14F3NO B4631094 2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)
2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide
Overview
Description
Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives, similar in structure to 2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide, have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). One such derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, was found to be notably more potent than the standard drug Sultamicillin in combating MRSA (Chaudhari et al., 2020).
- Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, structurally related to this compound, demonstrated antimicrobial activity against various microbial species, including some with considerable activity (Rehman et al., 2016).
Anticonvulsant and Antitumor Activities
- Anticonvulsant Properties : Functionalized N-benzyl 2-acetamidoacetamides, closely related to this compound, have been found to provide significant protection against seizures induced in animal models. This suggests potential anticonvulsant applications for similar compounds (Choi et al., 1996).
- Antitumor Activity : Derivatives bearing the this compound structure have been screened for antitumor activity. Certain derivatives displayed significant activity against human tumor cell lines, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
Structural and Spectroscopic Analysis
- Crystal Structure Studies : The structural properties of compounds akin to this compound have been analyzed through crystallography and spectroscopy. This analysis is crucial in understanding the molecular interactions and stability of such compounds (Camerman et al., 2005).
Synthesis and Characterization
- Synthesis Techniques : Advanced synthetic methods have been developed for related compounds, enhancing the understanding of chemical properties and potential applications of this compound derivatives (Nikonov et al., 2016)
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .
properties
IUPAC Name |
2-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)14-8-4-7-13(9-14)11-20-15(21)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVRSAAXEZBFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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